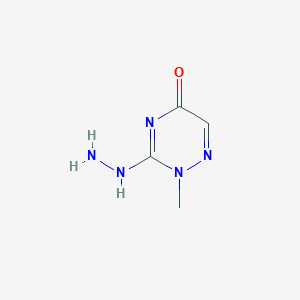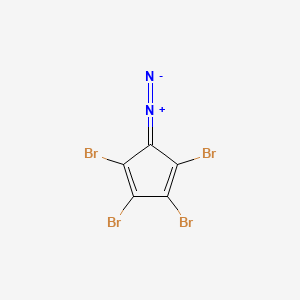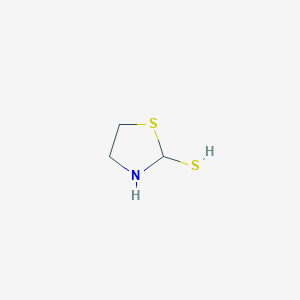
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one typically involves the condensation of hydrazine derivatives with triazine precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of chlorine atoms with hydrazine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Applications De Recherche Scientifique
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
- 4-Amino-6-phenyl-1,2,4-triazin-5-one
- 6-Hydrazinyl-1,3,5-triazin-2-one
Uniqueness
Compared to similar compounds, 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one stands out due to its unique combination of hydrazinyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
39214-97-6 |
|---|---|
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
3-hydrazinyl-2-methyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-9-4(8-5)7-3(10)2-6-9/h2H,5H2,1H3,(H,7,8,10) |
Clé InChI |
VVRAGSLUEHFTMU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=O)C=N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















